2,5-Diaminobenzyl alcohol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diaminobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 2,5-dinitrobenzyl alcohol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include a temperature range of 25-50°C and a pressure of 1-5 atm. Another method involves the catalytic hydrogenation of 2,5-dinitrobenzyl alcohol using a nickel catalyst under similar conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diaminobenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding quinones.
Reduction: Reduction of 2,5-dinitrobenzyl alcohol to this compound can be achieved using hydrogen gas and a palladium or nickel catalyst.
Substitution: The amino groups in this compound can undergo electrophilic substitution reactions with reagents such as acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
Major Products:
Oxidation: Quinones
Reduction: this compound
Substitution: Amides, sulfonamides
Scientific Research Applications
2,5-Diaminobenzyl alcohol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating the activity of specific enzymes.
Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-diaminobenzyl alcohol involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. Additionally, the hydroxymethyl group can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity and biological effects.
Comparison with Similar Compounds
- 3,5-Diaminobenzyl alcohol
- 2,4-Diaminobenzyl alcohol
- 2,6-Diaminobenzyl alcohol
Comparison: 2,5-Diaminobenzyl alcohol is unique due to the specific positioning of the amino groups, which can influence its reactivity and interaction with other molecules. Compared to its isomers, such as 3,5-diaminobenzyl alcohol, the 2,5-substitution pattern may result in different steric and electronic effects, leading to variations in chemical behavior and biological activity.
Properties
IUPAC Name |
(2,5-diaminophenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNCGBHPGCHYCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994772 | |
Record name | (2,5-Diaminophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73793-80-3 | |
Record name | 2-Hydroxymethyl-p-phenylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73793-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diaminobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073793803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,5-Diaminophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-diaminobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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